2-Chloro-6-methoxypyridine

Catalog No.
S794262
CAS No.
17228-64-7
M.F
C6H6ClNO
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methoxypyridine

CAS Number

17228-64-7

Product Name

2-Chloro-6-methoxypyridine

IUPAC Name

2-chloro-6-methoxypyridine

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3

InChI Key

VAVGOGHLNAJECD-UHFFFAOYSA-N

SMILES

COC1=NC(=CC=C1)Cl

Synonyms

2-Chloro-6-methoxypyridine; 2-Methoxy-6-chloropyridine; 6-Chloro-2-methoxypyridine

Canonical SMILES

COC1=NC(=CC=C1)Cl
  • Precursor for Elaboration

    The presence of a chlorine atom and a methoxy group on the pyridine ring makes 2-Chloro-6-methoxypyridine a valuable intermediate for organic synthesis. Researchers could utilize these functional groups for further chemical transformations to create more complex molecules with desired properties [].

  • Bioisosterism Studies

    2-Chloro-6-methoxypyridine might be a bioisostere for other biologically active heterocyclic compounds. Bioisosteres are molecules with similar shapes and functionalities that can mimic the biological behavior of another molecule. Scientists could investigate if 2-Chloro-6-methoxypyridine can bind to the same targets as other bioactive molecules, potentially leading to the discovery of new drugs [].

  • Material Science Applications

    The aromatic nature of the pyridine ring and the electron-donating methoxy group could make 2-Chloro-6-methoxypyridine a candidate for material science applications. For instance, it might be useful in the development of new ligands for metal complexes or as a building block for functional polymers [].

2-Chloro-6-methoxypyridine is an organic compound with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a methoxy group at the sixth position. This compound is known for its utility in various

Currently, there's no scientific research available describing a specific mechanism of action for 2-Chloro-6-methoxypyridine.

  • Due to the presence of chlorine, 2-Chloro-6-methoxypyridine might be corrosive and could irritate skin and eyes upon contact.
  • The low flash point suggests flammability.
  • Specific toxicity data is not available, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.
  • Cross-Coupling Reactions: It can engage in nickel-catalyzed Negishi reactions, where it reacts with organozinc reagents to form biaryl compounds .
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the pyridine ring, allowing for further functionalization.

Research indicates that 2-chloro-6-methoxypyridine exhibits notable biological activities:

  • CYP Enzyme Inhibition: It acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is significant in drug metabolism .
  • Antimicrobial Properties: Its derivatives have shown potential antimicrobial activity, making it a candidate for developing new antibiotics.
  • Pharmacological

Several methods exist for synthesizing 2-chloro-6-methoxypyridine:

  • Chlorination of 6-Methoxypyridine: This can be achieved using chlorine gas or chlorinating agents under controlled conditions.
  • Substitution Reactions: Starting from 2-chloropyridine, the methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Catalytic Methods: Recent advancements have introduced nickel-catalyzed methods that allow for more efficient synthesis through cross-coupling techniques .

2-Chloro-6-methoxypyridine finds diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its ability to modify biological activity.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides.
  • Material Science: It can be employed in synthesizing functionalized polymers and materials.

Interaction studies have highlighted several key points regarding 2-chloro-6-methoxypyridine:

  • Drug Metabolism Studies: Its role as a CYP1A2 inhibitor suggests implications for drug interactions, particularly with other medications metabolized by this enzyme .
  • Biological Target Identification: Ongoing research aims to identify specific biological targets that interact with this compound, enhancing its potential therapeutic applications.

Several compounds share structural similarities with 2-chloro-6-methoxypyridine. Here are some notable examples:

Compound NameSimilarity ScoreKey Differences
6-Chloro-2-methoxypyridin-3-amine0.86Amino group at position three
3-Bromo-6-chloro-2-methoxypyridine0.78Bromine substitution at position three
2-Chloro-6-methylpyridine0.76Methyl group instead of methoxy
3-Bromo-2-chloropyridine0.72Bromine substitution at position three

These compounds illustrate the structural diversity within pyridine derivatives, showcasing how slight modifications can lead to different properties and applications.

XLogP3

3

Boiling Point

185.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17228-64-7

Wikipedia

2-Chloro-6-methoxypyridine

Dates

Modify: 2023-08-15

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